(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide
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Overview
Description
“(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound also contains a sulfonamide group (-SO2NH2), which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group. The presence of an acryloyl group indicates that this compound could potentially participate in various chemical reactions, particularly those involving double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acryloyl group and the aromatic ring in the indoline group could contribute to the compound’s stability .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The acryloyl group could participate in addition reactions, and the sulfonamide group could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
1. Chemical Synthesis and Pharmacological Applications
- Sulfoximine-Directed Ruthenium-Catalyzed Alkenylation: The compound has been used in sulfoximine directing-group-assisted Ru(II)-catalyzed chemo- and regioselective ortho-C-H alkenylation of arenes and heteroarenes. This process is crucial for synthesizing EP3 receptor antagonist analogues (Yadav et al., 2014).
2. Advanced Material Synthesis
- Preparation of Acylsulfonamide Libraries: The compound serves as a basis for creating acylsulfonamide libraries, instrumental in developing diverse chemical compounds for various applications, including material science (Sturino & Labelle, 1998).
3. Development of Novel Compounds with Biological Activities
- Synthesis of Benzenesulfonamide Derivatives: It's used in the creation of benzenesulfonamide derivatives, which have shown significant antitumor activity against specific cell lines, demonstrating its potential in cancer research (Fahim & Shalaby, 2019).
4. Exploration of Polymer Properties
- Anionic Multiblock Core Cross-Linked Star Copolymers: This compound is utilized in the synthesis of complex polymers like poly(2-acrylamido-2-methylpropane sulfonic acid), demonstrating its role in creating new materials with unique properties (Bray et al., 2017).
5. Medicinal Chemistry and Drug Design
- Triazolinone Biphenylsulfonamide Derivatives as Angiotensin II Antagonists: This compound is integral in synthesizing triazolinone biphenylsulfonamide derivatives, which are potent angiotensin II antagonists, highlighting its significance in medicinal chemistry (Ashton et al., 1994).
Future Directions
properties
IUPAC Name |
1-[(E)-3-(4-ethylphenyl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-16-5-7-17(8-6-16)9-12-21(24)23-14-13-18-15-19(10-11-20(18)23)27(25,26)22(2)3/h5-12,15H,4,13-14H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPQUNWHDNMZPQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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